molecular formula C20H17N3O5 B2770269 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide CAS No. 1428365-57-4

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B2770269
CAS No.: 1428365-57-4
M. Wt: 379.372
InChI Key: WWFHWCWINCDSJU-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the acetamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with the pyridazinone derivative: The final step involves the coupling of the intermediate with the pyridazinone derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The pyridazinone derivative can inhibit certain enzymes, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine: This compound shares the benzo[d][1,3]dioxole moiety but has a different functional group.

    2-(3-benzo[1,3]dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester: This compound has a similar benzo[d][1,3]dioxole structure but differs in its overall molecular framework.

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the pyridazinone derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-23-20(25)9-7-16(22-23)14-4-2-3-5-15(14)21-19(24)11-26-13-6-8-17-18(10-13)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFHWCWINCDSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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